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Compound of Interest

Compound Name: Iopamidol ep impurity F

CAS No.: 1869069-71-5

Cat. No.: B602066 Get Quote

Executive Summary
Iopamidol (

) is a non-ionic, low-osmolar iodinated contrast medium extensively used in neuroradiology and
cardiovascular angiography.[2] Its safety profile is contingent upon the rigorous control of
process-related impurities, which can arise from incomplete acylation, de-iodination, or solvent
interactions during its multi-step synthesis.

This guide provides a high-resolution technical framework for the identification,

characterization, and control of these impurities. Unlike standard monographs, this document

focuses on the mechanistic origins of impurities and provides self-validating analytical protocols

(LC-MS/MS, NMR, and HPLC) to resolve complex structural isomers and halogenated

byproducts.

Synthetic Pathway & Impurity Genesis
The generation of impurities is inextricably linked to the synthetic route. The commercial

synthesis typically proceeds via the iodination of a diamide intermediate, followed by acylation

with L-2-acetoxypropionyl chloride.

Mechanistic Flow of Impurity Formation
Precursor Impurities: Originating from the 5-nitroisophthalic acid starting material.
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Intermediate Impurities (Impurity A): Unreacted 5-amino-2,4,6-triiodo-1,3-

benzenedicarboxamide due to incomplete acylation.

Halogen Exchange (Impurities C, H, I): Displacement of iodine by chlorine (from thionyl

chloride or HCl generated in situ) at the 2, 4, or 6 positions.

Solvent Adducts (Impurity F): Reaction with dimethylacetamide (DMA) or similar solvents

under thermal stress.

Stereoisomers (Impurity D): Racemization of the chiral lactate side chain.

Synthesis & Impurity Map (DOT Diagram)
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Caption: Logical flow of Iopamidol synthesis illustrating critical control points for specific

impurity formation.

Comprehensive Impurity Profile
The following table consolidates data from EP/USP monographs and industrial characterization

studies.
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Impurity Name
(EP/USP)

Chemical Identity Origin Molecular Formula

Impurity A

5-amino-N,N'-bis[2-

hydroxy-1-

(hydroxymethyl)ethyl]-

2,4,6-triiodo-1,3-

benzenedicarboxamid

e

Unreacted

Intermediate

Impurity B
5-glycolamido

derivative

Side Reaction (Over-

oxidation/Hydrolysis)

Impurity C / H
4-chloro-N,N'-bis[...]

derivative

Halogen Exchange (I

Cl) at pos. 4

Impurity I
2-chloro-N,N'-bis[...]

derivative

Halogen Exchange (I

Cl) at pos. 2

Impurity D
Stereoisomer (R-

lactate side chain)

Racemization of

Acylating Agent

Impurity J O-acetyl iopamidol Incomplete Hydrolysis

Impurity F
N,N-dimethylamino

derivative

Solvent Interaction

(DMA)

Analytical Characterization Strategy
Protocol 1: High-Resolution HPLC (USP/EP Aligned)
This protocol is the primary release method. It relies on the hydrophobic difference between the

tri-iodinated core and its de-iodinated or chlorinated analogs.

Principle: Reversed-phase chromatography with gradient elution.[3]

Column: C18 end-capped (L1 packing),

mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).
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Mobile Phase A: Water (LC-MS grade).

Mobile Phase B: Water : Acetonitrile (75 : 25 v/v). Note: Low organic content prevents

precipitation of the polar API.

Flow Rate: 1.2 mL/min.

Detection: UV @ 240 nm (Maximal absorbance for the iodinated benzene ring).

Temperature: 35°C.[3]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose

0.0 95 5 Equilibration

5.0 95 5
Isocratic hold for polar

impurities

40.0 50 50
Elution of hydrophobic

impurities (Cl-analogs)

45.0 50 50 Wash

| 46.0 | 95 | 5 | Re-equilibration |

Self-Validating Check:

Resolution (Rs): The resolution between Iopamidol and Impurity B must be

.

Tailing Factor: Must be

for the main peak to ensure accurate integration of shoulder impurities (like Impurity D).

Protocol 2: Structural Elucidation via LC-MS/MS
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When unknown peaks appear (e.g., RRT 1.15), UV data is insufficient. Mass spectrometry is

required to distinguish between de-iodination (-127 Da) and chlorination (-127 Da + 35 Da).

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

Source Parameters:

Capillary Voltage: 3.5 kV

Gas Temperature: 300°C

Fragmentor: 120 V (Optimized to prevent in-source loss of Iodine).

Workflow:

Full Scan (MS1): Identify precursor ion

.

Iopamidol:

.

Impurity A:

.

Chloro-Impurity (C/H/I):

(Characteristic isotope pattern of Cl).

Product Ion Scan (MS2): Select precursor and apply collision energy (20-40 eV).

Fragment Analysis:

Loss of

Da (Iodine) is the dominant pathway.
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Loss of

Da corresponds to the cleavage of the serinol side chain.

Diagnostic: If the side chain is modified (e.g., Impurity F), the fragment corresponding to

the side chain will shift in mass.

Advanced Structural Elucidation: The Isomer
Challenge
Distinguishing regioisomers (e.g., Impurity C vs. Impurity I) is impossible by MS alone as they

share identical mass and fragmentation patterns.

2D-NMR Strategy
To assign the position of the Chlorine atom (2, 4, or 6 position):

Isolation: Enrich the impurity using Prep-LC (C18, Water/MeOH).

HMBC (Heteronuclear Multiple Bond Correlation):

Focus on the correlation between the amide protons (

) and the aromatic carbons.

Logic: In Iopamidol, the symmetry is broken by the chiral lactate group, but the 2,4,6

positions are sterically distinct.

A chlorine at position 4 will shift the adjacent Carbon-13 signals (

and

) upfield relative to the iodine-substituted carbon.

NOESY: Look for spatial proximity between the amide

and the side chain protons. A chlorine atom (smaller than iodine) changes the rotational
barrier of the amide bond, altering the NOE signal intensity.
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Control & Mitigation Strategies
Critical Process Parameters (CPPs)

pH Control during Iodination:

Risk: Low pH (< 1.0) promotes the formation of Chloro-impurities (C, H, I) if HCl is not

efficiently scavenged.

Mitigation: Maintain pH 2.0–3.0 and use iodine monochloride (ICl) with controlled addition

rates.

Acylation Stoichiometry:

Risk: Excess acetoxypropionyl chloride leads to O-acylation (Impurity J).

Mitigation: Precise molar equivalent control (1.05 eq) and rigorous monitoring of the

subsequent hydrolysis step.

Solvent Quality:

Risk: DMA containing dimethylamine impurities generates Impurity F.

Mitigation: Distill DMA prior to use or use high-purity grade (< 0.05% amine content).

Analytical Workflow Diagram

Crude Iopamidol Sample HPLC-UV (Protocol 1)
Screening Unknown Peak > 0.05%?

Batch ReleaseNo

LC-MS/MS (Protocol 2)
Mass & Formula

Yes

Prep-LC IsolationIsomers? 1H / 13C / 2D NMR
Regioisomer ID

Click to download full resolution via product page

Caption: Decision tree for the detection and structural elucidation of unknown impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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